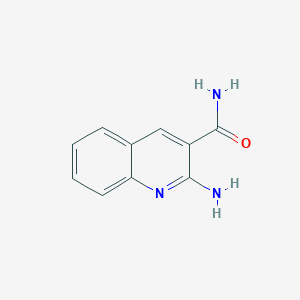

2-Aminoquinoline-3-carboxamide

Description

Propriétés

IUPAC Name |

2-aminoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZOXGRLLFZVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305341 | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31407-28-0 | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31407-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoquinoline-3-carboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNR763U4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Friedländer Reaction-Based Synthesis

The Friedländer reaction remains a cornerstone for constructing quinoline scaffolds. A modified Friedländer approach enables the direct condensation of 2-aminobenzaldehydes with cyanoacetamides under basic conditions. This one-pot protocol involves heating equimolar quantities of 2-aminobenzaldehyde (e.g., 2-amino-5-chlorobenzaldehyde) and cyanoacetamide derivatives (e.g., 2-cyano-N-cyclopropylacetamide) in ethanol with catalytic NaOH at 70°C for 10 minutes. The reaction proceeds via initial Knoevenagel condensation to form an acrylonitrile intermediate, followed by cyclization and aromatization to yield AQCA derivatives.

Key advantages include:

- High yields : Isolated yields exceeding 85% for electron-deficient substrates.

- Simplified workup : Products precipitate upon cooling, enabling filtration without chromatography.

- Diverse substitution : Compatibility with halogenated, alkylated, and heteroaromatic aldehydes.

For example, 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide is synthesized in 88% yield using 2-amino-5-chlorobenzaldehyde and 2-cyano-N-cyclopropylacetamide. Substrate flexibility extends to 2-aminonicotinaldehydes, yielding pyrido[3,2-b]pyridine analogs.

Reductive Cyclization of Nitrocyano Olefins

Reductive cyclization strategies leverage nitro and cyano groups as orthogonal functional handles. Zinc/acetic acid (Zn/AcOH) mediates the one-pot conversion of 3-(2-nitrophenyl)-2-cyanoacrylamides into AQCA derivatives. The nitro group undergoes reduction to an amine, while the cyano moiety participates in cyclization, forming the quinoline core.

Procedure :

- Substrate preparation : 3-(2-Nitrophenyl)-2-cyanoacrylamide is synthesized via Knoevenagel condensation of 2-nitrobenzaldehyde with cyanoacetamide.

- Reduction/Cyclization : The intermediate is treated with Zn powder in acetic acid at 80°C for 4–6 hours, achieving simultaneous nitro reduction and cyclization.

This method offers:

- Functional group tolerance : Electron-withdrawing groups (e.g., Cl, NO₂) remain intact.

- Scalability : Gram-scale synthesis with 70–75% yields.

Comparatively, titanium tetrachloride/zinc (TiCl₄/Zn) systems enhance reaction rates but require anhydrous conditions.

Copper-Catalyzed Multicomponent Reactions

Copper catalysis enables the convergent assembly of AQCA derivatives from four components: 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and aldehydes. The Cu(OAc)₂-catalyzed reaction integrates amination, condensation, cyclization, and dehydrogenation steps in a single pot.

Mechanistic insights :

- Amination : 2-Bromobenzaldehyde reacts with NH₃ to form 2-aminobenzaldehyde.

- Condensation : The amine condenses with cyanoacetamide, forming an enamine intermediate.

- Cyclization : Copper facilitates intramolecular cyclization, yielding the quinoline core.

- Dehydrogenation : Aerial oxidation aromatizes the dihydroquinoline intermediate.

Advantages :

- Structural diversity : Aliphatic and aromatic aldehydes introduce R-groups at the 3-position.

- Mild conditions : Reactions proceed at 80°C without inert atmospheres.

Post-Functionalization of Quinoline Precursors

AQCA derivatives are accessible via late-stage modifications of preformed quinolines. For instance, quinoline-3-carbonyl chlorides react with amines under Schotten-Baumann conditions to install the carboxamide moiety.

Representative protocol :

- Chloride formation : Quinoline-3-carboxylic acid is treated with thionyl chloride to generate the acyl chloride.

- Amidation : The chloride reacts with primary or secondary amines (e.g., cyclopropylamine) in acetone with K₂CO₃, yielding AQCA derivatives in 65–80% yields.

This approach is ideal for introducing sterically hindered amides but requires pre-synthesized quinoline acids.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Catalyst/Conditions | Yield Range | Key Advantages |

|---|---|---|---|---|

| Friedländer Reaction | 2-Aminobenzaldehyde, Cyanoacetamide | NaOH, Ethanol, 70°C | 75–90% | One-pot, high yields, simple workup |

| Reductive Cyclization | Nitrocyano Olefins | Zn/AcOH or TiCl₄/Zn, 80°C | 70–85% | Tolerates electron-deficient substrates |

| Copper-Catalyzed MCR | 2-Bromobenzaldehyde, Cyanoacetamide | Cu(OAc)₂, 80°C | 60–78% | Four-component convergence, diverse R-groups |

| Post-Functionalization | Quinoline-3-carboxylic Acid | SOCl₂, Amines, K₂CO₃ | 65–80% | Late-stage diversification |

Analyse Des Réactions Chimiques

Types de réactions : L'amide d'acide 2-amino-quinoléine-3-carboxylique subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour la fonctionnalisation et la modification du composé afin d'améliorer son activité biologique .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l'amide d'acide 2-amino-quinoléine-3-carboxylique comprennent le fer dans l'acide acétique pour les réactions de réduction, et divers catalyseurs tels que Cu(OAc)2, Cu(acac)2 et Cu(OTf)2 pour d'autres transformations . Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme l'acétonitrile et la triéthylamine, et des températures allant de la température ambiante à 80 °C .

Principaux produits : Les principaux produits formés à partir des réactions de l'amide d'acide 2-amino-quinoléine-3-carboxylique dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, la réduction d'amides d'acide 3-(2-nitrophényl)-2-cyanoacrylique substitués donne des amides d'acide 2-amino-quinoléine-3-carboxylique .

Applications De Recherche Scientifique

Biochemical Properties

The compound is noted for its anti-inflammatory properties and its ability to modulate immune responses. It interacts with natural killer T (NKT) cells and macrophages, leading to reduced activation and cytokine expression. This modulation is particularly beneficial in chronic inflammation models.

Medicinal Chemistry

2-Aminoquinoline-3-carboxamide serves as a core template in drug design due to its broad spectrum of bioactivity. Its derivatives are being explored for various therapeutic applications:

- Anti-Glioblastoma Activity : Research indicates that derivatives can induce apoptosis in glioblastoma cells, suggesting potential use in treating this aggressive cancer type.

- Immunomodulatory Effects : Studies have shown that the compound can suppress T-cell mediated responses, indicating its potential as an immunosuppressant for autoimmune diseases.

- Combination Therapies : Combining this compound with other agents may enhance efficacy against resistant cancer types in preclinical models.

Autoimmune Diseases

Recent studies have highlighted the role of quinoline-3-carboxamide derivatives in treating autoimmune diseases such as multiple sclerosis and systemic lupus erythematosus. These compounds have demonstrated efficacy in stabilizing atherosclerosis in experimental models .

Antiviral Applications

Recent findings suggest that derivatives of this compound could serve as potential inhibitors against SARS-CoV-2 entry, marking a significant advancement in antiviral research .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-amino-quinoline-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, quinoline derivatives have been shown to inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis .

Comparaison Avec Des Composés Similaires

Key Properties :

- Solubility : Requires specific solvents (e.g., DMSO) and heating/ultrasonication for dissolution .

- Storage : Stable at room temperature (RT) for short periods; long-term storage recommended at -20°C or -80°C .

- Synthetic Utility: Serves as a versatile intermediate in one-pot syntheses of highly substituted quinoline derivatives .

Structural and Functional Group Variations

The structural diversity among quinoline-3-carboxamide derivatives arises from substitutions on the quinoline ring, alternative heterocyclic cores, and functional group modifications. Below is a comparative analysis:

Table 1: Structural Comparison of 2-Aminoquinoline-3-carboxamide and Analogues

Key Observations :

- Core Heterocycle: Cinnoline and quinazoline derivatives (e.g., 4-Aminocinnoline-3-carboxamide) introduce additional nitrogen atoms, altering electronic properties and binding interactions .

- Functional Groups: Replacement of carboxamide with aldehyde (e.g., 2-Amino-7-bromoquinoline-3-carbaldehyde) shifts reactivity toward nucleophilic additions .

Antitubercular Activity :

- While 2-chloroquinoline-3-carbaldehyde hydrazide derivatives show antitubercular effects, the carboxamide variant’s role remains underexplored .

Physicochemical Properties

Activité Biologique

2-Aminoquinoline-3-carboxamide (AQCA) is an intriguing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. It features a quinoline ring with an amino group at the 2-position and a carboxamide group at the 3-position, which contribute significantly to its biological activity.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Weight | 189.20 g/mol |

| Melting Point | 200-205 °C |

| Solubility | Soluble in DMSO, slightly soluble in water |

Target Enzymes and Receptors

AQCA primarily interacts with several key enzymes and receptors:

- Tyrosine Kinases : Inhibition leads to reduced cell proliferation.

- Tyrosyl-DNA Phosphodiesterase II : Modulates DNA repair mechanisms.

- HDM2 Ubiquitin Ligase (E3) : Promotes apoptosis through p53 stabilization.

Biochemical Pathways Affected

The compound influences various biochemical pathways:

- Apoptosis : Induces programmed cell death in cancer cells.

- DNA Repair : Enhances cellular mechanisms for repairing DNA damage.

- Cell Cycle Regulation : Causes cell cycle arrest, particularly at the G2/M phase.

Anti-Cancer Properties

Numerous studies have demonstrated the anti-cancer potential of AQCA across various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5.0 | Induces apoptosis |

| A549 | 4.5 | Inhibits proliferation |

| K562 | 6.0 | Promotes cell cycle arrest |

In vitro studies indicate that AQCA exhibits significant cytotoxic effects against these cell lines, suggesting its potential as an anti-cancer agent.

Anti-Inflammatory Effects

AQCA has shown promise in modulating immune responses:

- It interacts with natural killer T (NKT) cells and macrophages, reducing their activation and cytokine expression.

- In models of chronic liver inflammation, AQCA treatment resulted in significant reductions in inflammation and fibrosis.

Pharmacokinetics

AQCA is predicted to be orally bioavailable but does not penetrate the blood-brain barrier effectively. This characteristic may limit its use in treating central nervous system disorders but makes it suitable for other systemic applications.

Case Studies and Research Findings

Recent research highlights various applications of AQCA:

- Anti-Glioblastoma Activity : Studies indicate that AQCA derivatives can induce apoptosis in glioblastoma cells, suggesting a broader therapeutic potential beyond its initial applications .

- Immunomodulatory Effects : A study explored AQCA's effects on T-cell mediated responses, demonstrating its potential as an immunosuppressant for autoimmune diseases .

- Combination Therapies : Research has suggested that combining AQCA with other agents may enhance its efficacy against resistant cancer types, particularly in preclinical models .

Q & A

Q. What are the common synthetic routes for 2-aminoquinoline-3-carboxamide in academic research?

- Methodological Answer : A one-pot synthesis is widely used, involving condensation of 2-amino-5-chlorobenzaldehyde with 2-cyano-N-cyclopropylacetamide in ethanol under basic conditions (NaOH) at 70°C, yielding 2-amino-6-chloro-N-cyclopropylquinoline-3-carboxamide with 88% efficiency. Precipitation and recrystallization in ethanol ensure high purity . Alternatively, reactions with cyclic ketones (e.g., cyclohexanone) in the presence of ZnCl₂ as a catalyst produce spiro-pyrimidoquinolinones, validated by spectral characterization .

Q. How do researchers characterize synthesized this compound derivatives?

- Methodological Answer : Derivatives are characterized via:

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., NH stretch at ~3300 cm⁻¹, C≡N at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects (e.g., aromatic protons at δ 7.2–8.5 ppm, coupling constants for stereochemical analysis) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 343.1 [M+H]⁺) and fragmentation patterns validate molecular weight and structural stability .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical calculations (e.g., C: 65.24%, H: 3.46%, N: 12.01% for compound 3b ) .

Q. What purification techniques are recommended for this compound derivatives?

- Methodological Answer :

- Recrystallization : Ethanol or ethanol/water mixtures are preferred due to the moderate solubility of carboxamide derivatives .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) resolves structurally similar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to control regioselectivity in pyrimido[4,5-b]quinoline synthesis?

- Methodological Answer : Regioselectivity depends on catalysts and aldehydes. For example:

- Cu(OAc)₂ promotes unsaturated derivatives (e.g., 2-phenylpyrimido[4,5-b]quinolin-4(3H)-one) via oxidative cyclization .

- ZnCl₂ favors spirocyclic products (e.g., 2-spiro-2,3-dihydropyrimidoquinolin-4(1H)-ones) through Lewis acid-mediated ketone activation .

- Solvent systems like acetic acid/sodium acetate enhance aldehyde reactivity, enabling diverse substitutions at the C2 position .

Q. What strategies resolve contradictory bioactivity data in antiproliferative assays for this compound analogs?

- Methodological Answer : Contradictions arise from structural variations (e.g., electron-withdrawing vs. donating groups). Strategies include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs like 3a (4-tolyl, IC₅₀ = 2.1 µM) and 3b (4-hydroxyphenyl, IC₅₀ = 4.8 µM) to identify pharmacophoric requirements .

- In Silico Modeling : Docking studies with apoptotic targets (e.g., Bcl-2 or caspase-3) clarify binding affinities and steric hindrance effects .

- Synergistic Assays : Combine analogs with standard chemotherapeutics (e.g., doxorubicin) to assess potentiation or antagonism .

Q. How do mechanistic studies explain the role of this compound in apoptosis induction?

- Methodological Answer :

- Flow Cytometry : Annexin V/PI staining quantifies early vs. late apoptotic populations in treated cancer cells .

- Western Blotting : Downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic markers (e.g., Bax) confirm mitochondrial pathway activation .

- Reactive Oxygen Species (ROS) Assays : ROS scavengers (e.g., N-acetylcysteine) reverse cytotoxicity, implicating oxidative stress in the mechanism .

Q. What analytical methods validate the stability of this compound under physiological conditions?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Monitor degradation in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C over 24 hours .

- Mass Spectrometry : Detect hydrolytic byproducts (e.g., quinoline-3-carboxylic acid) to assess susceptibility to esterase-mediated cleavage .

- Differential Scanning Calorimetry (DSC) : Thermal stability profiles (e.g., melting points >250°C) correlate with crystalline integrity .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for pyrimidoquinoline derivatives?

- Methodological Answer : Discrepancies arise from:

- Catalyst Loading : Excess ZnCl₂ (>10 mol%) may deactivate intermediates, reducing yields .

- Solvent Purity : Trace water in ethanol accelerates hydrolysis of cyano groups, generating undesired carboxamides .

- Reaction Monitoring : TLC at 30-minute intervals ensures optimal stopping points to prevent over-cyclization .

Experimental Design Recommendations

Q. How to design a scalable protocol for this compound derivatives?

- Methodological Answer :

- Batch Reactors : Use jacketed reactors with temperature control (±2°C) for exothermic condensation steps .

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-boiling solvent systems .

- Process Analytical Technology (PAT) : In-line IR probes monitor reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.